molecular formula C7H6FI B1304779 2-Fluoro-6-iodotoluene CAS No. 443-85-6

2-Fluoro-6-iodotoluene

Cat. No. B1304779
CAS RN: 443-85-6
M. Wt: 236.02 g/mol
InChI Key: MSPXWJMFEVAKHQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodotoluene is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed extensively. The compound is likely to be an aromatic molecule due to the presence of a toluene moiety, with fluorine and iodine substituents at the 2 and 6 positions, respectively. This structure suggests that it could be used as an intermediate in various organic synthesis reactions, particularly in the introduction of fluorine into aromatic systems, which is a common theme in the provided papers .

Synthesis Analysis

The synthesis of related fluorinated

Scientific Research Applications

Electrophilic and Nucleophilic Reactions

2-Fluoro-6-iodotoluene is involved in various electrophilic and nucleophilic reactions. For instance, it plays a role in the selective and direct introduction of the fluorine atom into α-position of β-dicarbonyl compounds, which are crucial building blocks for biologically active compounds (Hara et al., 1998). Additionally, it is used in catalytic fluorination of 1,3-dicarbonyl compounds with aqueous hydrofluoric acid, displaying high catalytic efficiency and yielding 2-fluoro-1,3-dicarbonyl compounds (Kitamura et al., 2013).

Spectroscopy and Thermodynamics

The electronic and vibrational spectra of di-halogentoluenes, including 2-fluoro-6-iodotoluene, have been studied, providing valuable insights into their thermodynamic functions (Goel, 1984). These studies contribute to understanding the molecular behavior and energy dynamics of such compounds.

Catalytic Difluorination

2-Fluoro-6-iodotoluene is instrumental in the catalytic difluorination of olefins, an approach that demonstrates broad functional group tolerance and utilizes inexpensive p-iodotoluene as the catalyst. This method represents a valuable strategy in the modification of organic systems (Molnár & Gilmour, 2016).

Stereoselective Synthesis

The compound plays a critical role in the stereoselective synthesis of various organic structures. It reacts with terminal alkynes to yield fluoroalkenyliodonium salts, which can be further transformed into valuable organic compounds (Yoshida & Hara, 2008).

Molecular Orbital Studies

Molecular orbital studies of 2-fluorotoluene derivatives, including 2-fluoro-6-iodotoluene, reveal insights into their structures and internal rotational barriers. These studies are crucial for understanding the physical properties and reactivity of these molecules (Schaefer et al., 1992).

Safety And Hazards

2-Fluoro-6-iodotoluene is considered hazardous. It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

1-fluoro-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPXWJMFEVAKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379072
Record name 2-Fluoro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodotoluene

CAS RN

443-85-6
Record name 1-Fluoro-3-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodotoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K England, H Mason, R Osborne, L Roberts - Tetrahedron Letters, 2010 - Elsevier
… Benzylic bromination of 2-fluoro-6-iodotoluene 12 followed by displacement with 4-fluoropyrazole afforded intermediate 13. This was subsequently converted into trimethylsilyl …
Number of citations: 11 www.sciencedirect.com

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